molecular formula C41H83N10O17P3S B12063494 arachidoyl Coenzyme A (ammonium salt)

arachidoyl Coenzyme A (ammonium salt)

Cat. No.: B12063494
M. Wt: 1113.1 g/mol
InChI Key: FCQFGWHSMZFGCX-UHFFFAOYSA-N
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Description

Arachidoyl coenzyme A (ammonium salt) is a saturated fatty acyl-coenzyme A (CoA) derivative with a 20-carbon chain (C20:0). Its molecular formula is C₄₁H₈₃N₁₀O₁₇P₃S, and it is characterized by high purity (>99%) and stability when stored as a powder at <-20°C . This compound plays a role in lipid metabolism, particularly as a substrate or modulator in enzymatic studies involving phosphatases and acyltransferases. For example, it stimulates the dephosphorylation activity of protein phosphatases like PP5 and Ppt1p in Saccharomyces cerevisiae at micromolar concentrations .

Properties

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQFGWHSMZFGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H83N10O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1113.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arachidoyl coenzyme A (ammonium salt) involves the condensation of arachidonic acid with coenzyme A. This reaction typically requires the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors. The reaction is catalyzed by the enzyme acyl-coenzyme A synthetase .

Industrial Production Methods: Industrial production of arachidoyl coenzyme A (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Arachidoyl coenzyme A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Arachidoyl coenzyme A (ammonium salt) exerts its effects by acting as a carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures. This compound is involved in the catabolism of various nutrients within mitochondria and peroxisomes to generate energy and biosynthetic precursors . It also plays a role in nuclear signaling, post-translational protein modification, and gene regulation .

Comparison with Similar Compounds

Structural and Chemical Properties

Arachidoyl CoA belongs to a family of fatty acyl-CoA derivatives distinguished by chain length, saturation, and counterion type. Key structural comparisons include:

Compound Chain Length Saturation Molecular Formula Purity Salt Form Key References
Arachidoyl CoA C20:0 Saturated C₄₁H₈₃N₁₀O₁₇P₃S >99% Ammonium
Palmitoleoyl CoA C16:1(n7) Unsaturated C₃₇H₇₃N₁₀O₁₇P₃S >99% Ammonium
Myristoyl CoA C14:0 Saturated C₃₅H₇₁N₁₀O₁₇P₃S >99% Ammonium
Hexacosanoyl CoA C26:0 Saturated C₄₇H₉₅N₁₀O₁₇P₃S >99% Ammonium
Arachidonoyl CoA C20:4 Unsaturated C₄₁H₇₅N₁₀O₁₇P₃S ≥85% Lithium

Key Observations :

  • Chain length influences solubility and enzymatic interactions. Longer chains (e.g., C26:0 hexacosanoyl CoA) exhibit lower solubility in aqueous buffers compared to shorter variants (e.g., C14:0 myristoyl CoA) .
  • Unsaturated CoA derivatives (e.g., C20:4 arachidonoyl CoA) are more potent regulators of enzymes like PP5 but may exhibit substrate-specific effects .

Biochemical Activity

Stimulation of Phosphatase Activity

Arachidoyl CoA demonstrates substrate-dependent effects on phosphatases:

  • PP5 and Ppt1p Activation : Half-maximal stimulation of ³²P-MBP dephosphorylation occurs at 50 µM for arachidoyl CoA, compared to 75 µM for free arachidonic acid (AA). However, activity sharply declines above 80 µM .

Comparison with Other CoA Derivatives :

Compound Half-Maximal Stimulation (µM) Substrate Enzyme Reference
Arachidoyl CoA 50 ³²P-MBP PP5/Ppt1p
Arachidonic Acid (AA) 75 ³²P-MBP PP5/Ppt1p
Palmitoleoyl CoA Not reported pNPP PP5
Arachidonoyl CoA (Li) ~10 (pNPP) pNPP PP5

Key Findings :

  • Saturated CoA esters (e.g., arachidoyl CoA) require higher concentrations than unsaturated analogs (e.g., arachidonoyl CoA) to achieve similar effects on PP5 .
  • The ammonium salt form of arachidoyl CoA offers stability advantages over lithium salts, which may degrade faster in solution .

Physicochemical and Handling Properties

Property Arachidoyl CoA (Ammonium) Octanoyl CoA (Ammonium) Palmitoleoyl CoA (Ammonium)
Solubility in Water <50 mg/mL <50 mg/mL <50 mg/mL
Storage Stability (Powder) >1 year at <-20°C >1 year at <-20°C >1 year at <-20°C
Recommended Solvent Methanol:Water (80:20:2) Methanol:Water (80:20:2) Methanol:Water (80:20:2)
TLC Mobility (C:M:W*) Not reported 10:10:3 Not reported

Notes:

  • Arachidoyl CoA shares handling protocols with other fatty acyl-CoAs, requiring oxygen-free buffers for solution preparation .
  • Its ammonium salt form minimizes interference in enzymatic assays compared to sodium or lithium salts, which may affect ionic strength .

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